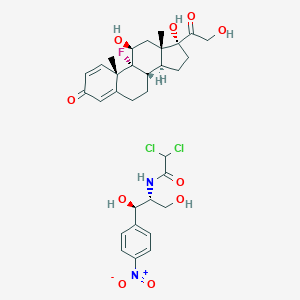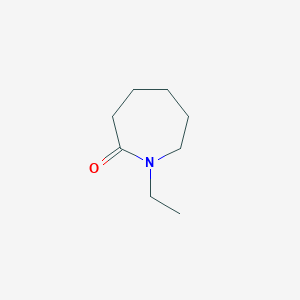
Phorbol 13-butanoate
Overview
Description
Phorbol 13-butanoate is a chemical compound belonging to the class of phorbol esters. It is a derivative of phorbol, a diterpene that is commonly found in the seeds of the Croton tiglium plant. Phorbol esters are known for their biological activities, including their role as tumor promoters and their ability to activate protein kinase C. This compound has a molecular formula of C24H34O7 and a molecular weight of 434.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phorbol 13-butanoate involves multiple steps, starting from inexpensive precursors. One of the key steps in the synthesis is the installation of the C12/13 antidiols along with the cyclopropane ring. This is achieved through a series of reactions, including the Shapiro reaction, Tamao-Fleming oxidation, and ring-closing metathesis . The Shapiro reaction links two fragments possessing a unique pentamethyldisilyl group, followed by Tamao-Fleming oxidation to introduce hydroxyl groups. The ring-closing metathesis reaction constructs the 5/7/6/3 tetracyclic skeleton of phorbol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of phorbol from Croton tiglium seeds, followed by esterification with butanoic acid. The extraction process involves the use of solvents such as acetone or methanol to isolate phorbol from the seed oil. The isolated phorbol is then reacted with butanoic acid in the presence of a catalyst to form this compound .
Chemical Reactions Analysis
Types of Reactions: Phorbol 13-butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is sensitive to acid, base, heat, light, and air oxidation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to prevent degradation of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products .
Scientific Research Applications
Phorbol 13-butanoate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of phorbol esters and their derivatives. In biology, it is used to investigate the activation of protein kinase C and its role in cellular signaling pathways . In medicine, this compound is studied for its potential therapeutic applications, including its anti-tumor and anti-HIV activities . In industry, it is used in the development of bioactive compounds and as a tool for studying the mechanisms of action of phorbol esters .
Mechanism of Action
Phorbol 13-butanoate exerts its effects primarily through the activation of protein kinase C. This activation leads to a cascade of signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets of this compound include the regulatory domain of protein kinase C, which binds to the compound and induces a conformational change that activates the enzyme . The pathways involved in the action of this compound include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Phorbol 13-butanoate is similar to other phorbol esters, such as phorbol 12-myristate 13-acetate and phorbol 12,13-diacetate. it is unique in its specific esterification with butanoic acid, which imparts distinct biological activities . Similar compounds include:
- Phorbol 12-myristate 13-acetate
- Phorbol 12,13-diacetate
- Phorbol 12-isobutyrylphorbol
- Phorbol 12-monoesters
These compounds share a common phorbol backbone but differ in their esterification patterns, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-6-7-17(26)31-24-18(21(24,4)5)15-9-14(11-25)10-22(29)16(8-12(2)19(22)27)23(15,30)13(3)20(24)28/h8-9,13,15-16,18,20,25,28-30H,6-7,10-11H2,1-5H3/t13-,15+,16-,18-,20-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXHDWWEDNRATG-JUDMOCROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2O)C)O)C=C(C4=O)C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2O)C)O)C=C(C4=O)C)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331449 | |
| Record name | Phorbol 13-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-94-0 | |
| Record name | Phorbol 13-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phorbol 13-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)










